molecular formula C14H20N2O3 B8030735 (R)-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B8030735
M. Wt: 264.32 g/mol
InChI Key: LTDWMQYBAFBZMU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a pyridin-4-yloxy group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Pyridin-4-yloxy Group: This step involves the reaction of the pyrrolidine derivative with a pyridin-4-yloxy halide under basic conditions to form the desired ether linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the pyridin-4-yloxy group.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrrolidine ring or the pyridin-4-yloxy group.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives of the pyridin-4-yloxy group.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.

Medicine

In medicinal chemistry, ®-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-4-yloxy group can form hydrogen bonds and hydrophobic interactions with the target, leading to modulation of its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.

    tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate: The racemic mixture of the compound.

    tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate: A similar compound with the pyridin-3-yloxy group instead of pyridin-4-yloxy.

Uniqueness

®-tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the pyridin-4-yloxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (3R)-3-pyridin-4-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDWMQYBAFBZMU-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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